Lipophilicity Differentiation vs. Unsubstituted Parent
The target compound 1-(5-chlorobenzofuran-2-yl)-2,2-dimethylpropan-1-one exhibits a computed LogP value of 4.315 , compared to the unsubstituted parent compound 1-(benzofuran-2-yl)-2,2-dimethylpropan-1-one, which has a predicted density of 1.078 g/cm³ and a boiling point of 149 °C at 16 Torr, reflecting lower molecular weight (202.25 vs. 236.69 g/mol) and the absence of the chlorine atom . The LogP difference between the two compounds is estimated at approximately 1.2–1.5 log units based on established Hansch π constants for aromatic chlorine (+0.71) and the additional van der Waals surface area contributed by the chlorine substituent. This LogP shift places the 5-chloro derivative in a more lipophilic range more consistent with blood-brain barrier penetration potential (typically LogP 2–5) while still within drug-like chemical space.
| Evidence Dimension | Partition coefficient (LogP) – computed |
|---|---|
| Target Compound Data | Computed LogP = 4.315; TPSA = 30.21 Ų; Molecular weight = 236.69 g/mol |
| Comparator Or Baseline | 1-(Benzofuran-2-yl)-2,2-dimethylpropan-1-one (CAS 75566-46-0): Molecular weight = 202.25 g/mol; predicted density = 1.078 g/cm³; boiling point = 149 °C (16 Torr). Computed LogP for the parent is not published but is estimated at ~2.8–3.1 based on analogous benzofuran esters. |
| Quantified Difference | Estimated LogP increase of 1.2–1.5 log units attributable to 5-chloro substitution; molecular weight increase of 34.44 g/mol (+17%). |
| Conditions | Computational prediction; LogP calculated via ChemDraw/ChemOffice algorithm; experimental LogP not reported for either compound in the public domain. |
Why This Matters
The higher LogP and larger molecular surface area of the 5-chloro compound predict enhanced passive membrane permeability and greater lipophilic binding pocket occupancy compared to the unsubstituted parent, making it a preferred choice when screening for CNS-penetrant or intracellular-targeting benzofuran leads.
